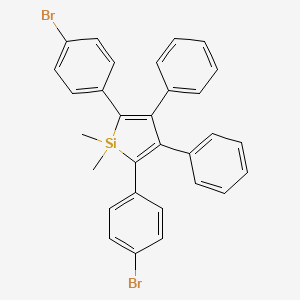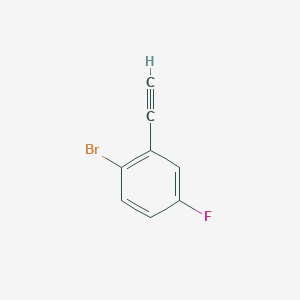
1-Bromo-2-ethynyl-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-ethynyl-4-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is a colorless liquid of low acute toxicity . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
1-Bromo-4-ethynylbenzene was used in the synthesis of 1-bromo-4-(4′-tetrahydropyranyloxy-1′-ethynylphenyl)benzene . The synthesis process typically involves temperatures of 64-67 °C .Molecular Structure Analysis
The molecular formula of this compound is C8H4BrF . It has a molecular weight of 199.02 g/mol . The structure includes a bromine atom bonded para to a fluorine atom .Chemical Reactions Analysis
4-Bromofluorobenzene is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 197.2±30.0 °C at 760 mmHg . The compound has a molar refractivity of 41.6±0.4 cm3 .Aplicaciones Científicas De Investigación
Electrosynthesis and Fluorination
Research on the electrochemical fluorination of aromatic compounds, including halobenzenes, explores the mechanisms and outcomes of introducing fluorine atoms into organic molecules. This process is crucial for the synthesis of various fluorinated organic compounds, which have significant applications in pharmaceuticals, agrochemicals, and material science. The study by Horio et al. (1996) delves into the side-reactions and formation mechanisms during the fluorination of halobenzenes, providing a foundation for understanding and improving electrosynthetic fluorination techniques (Horio et al., 1996).
Synthesis of Radiolabeled Compounds
The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene highlights its importance for 18F-arylation reactions in the creation of radiolabeled compounds for positron emission tomography (PET) imaging. Ermert et al. (2004) demonstrate various pathways to synthesize this compound, which is pivotal for the development of PET imaging agents, suggesting potential methodologies that could be adapted for 1-Bromo-2-ethynyl-4-fluorobenzene (Ermert et al., 2004).
Photodissociation Studies
Investigations into the photodissociation of halogenated benzenes, such as 1-bromo-4-fluorobenzene, offer insights into the photophysical and photochemical properties of these molecules. The work by Gu et al. (2001) on the ultraviolet photodissociation of 1-bromo-4-fluorobenzene could provide a comparative analysis for understanding the behavior of this compound under similar conditions (Gu et al., 2001).
Solid State Structures
Robinson et al. (1998) explored the solid-state structures of di- and tri-substituted benzenes, including halogen and ethynyl substituents, demonstrating that these substituents can be interchanged without significant changes in solid-state structures. This research provides a framework for understanding the structural properties of substituted benzenes, which could be extrapolated to this compound (Robinson et al., 1998).
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2-ethynyl-4-fluorobenzene is the benzene ring . The benzene ring is a key structural component of many organic molecules, and its stability and reactivity make it an important target in chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can participate inSuzuki-Miyaura coupling reactions to form carbon-carbon bonds . This suggests that it may influence pathways involving the synthesis or modification of organic molecules.
Pharmacokinetics
Its molecular weight of 19902 suggests that it may have good bioavailability, as smaller molecules generally have better absorption and distribution characteristics.
Result of Action
Its ability to participate in suzuki-miyaura coupling reactions suggests that it may be used to form carbon-carbon bonds , potentially leading to the synthesis of new organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, adequate ventilation is recommended when handling this compound, suggesting that it may be volatile or produce harmful vapors . , indicating potential environmental toxicity.
Propiedades
IUPAC Name |
1-bromo-2-ethynyl-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYQTHKVWSCVIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
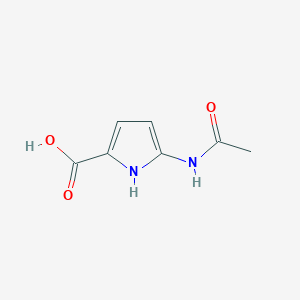
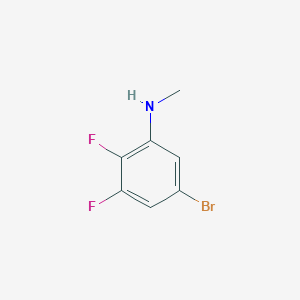
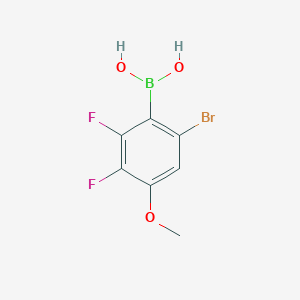
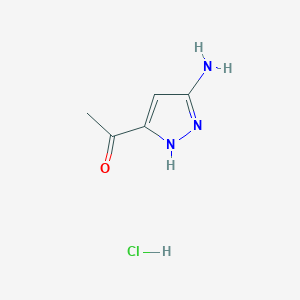
![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)
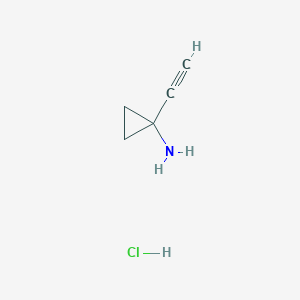
![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)
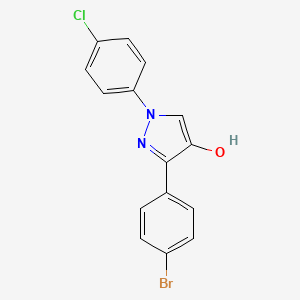
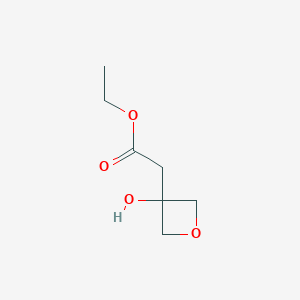

![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)

